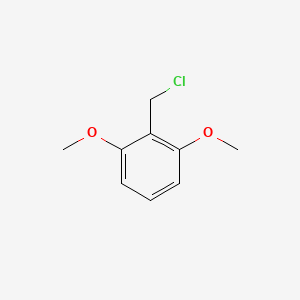
2-(chloromethyl)-1,3-dimethoxyBenzene
Vue d'ensemble
Description
The compound of interest, 2-(chloromethyl)-1,3-dimethoxybenzene, is a chlorinated aromatic compound with methoxy functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar chlorinated and methoxy-substituted aromatic compounds, which can be used to infer some properties and reactions of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 1,2-dimethoxybenzene, involves the reaction of chloromethane with pyrocatechol, with factors like the ratio, pressure, and catalyst being crucial for the yield and quality of the product . Although the exact synthesis of 2-(chloromethyl)-1,3-dimethoxybenzene is not detailed, it is likely that similar methods could be adapted for its production, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-(chloromethyl)-1,3-dimethoxybenzene, such as 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene, shows that methoxy groups can have different orientations with respect to the benzene ring, influencing the conjugation and overall molecular geometry . This suggests that the methoxy groups in 2-(chloromethyl)-1,3-dimethoxybenzene could similarly affect its molecular structure and reactivity.
Chemical Reactions Analysis
The reactivity of chloro- and methoxy-substituted benzene derivatives can be quite complex. For instance, 2-chloro-1,4-dimethoxybenzene has been shown to form a cation radical during oxidation by lignin peroxidase, which then mediates further reactions such as the oxidation of anisyl alcohol . This indicates that the chloromethyl group in 2-(chloromethyl)-1,3-dimethoxybenzene could potentially participate in radical formations and subsequent chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro- and methoxy-substituted benzenes are influenced by the presence of electron-donating and electron-withdrawing groups. For example, the presence of a chloro substituent can affect the electron density of the aromatic ring and thus its reactivity towards electrophilic or nucleophilic attack. The methoxy groups, being electron-donating, can increase the electron density of the ring, potentially making it more reactive towards electrophiles . The solubility, boiling point, and other physical properties would also be affected by these substituents, although specific data for 2-(chloromethyl)-1,3-dimethoxybenzene is not provided in the papers.
Applications De Recherche Scientifique
Photoinduced Electron Transfer Reactions
Researchers have explored the photoinduced electron transfer reaction involving aromatic aldehydes and TDAE in the presence of chloromethyl-dimethoxybenzenes. The reaction of 1-chloromethyl-2,5-dimethoxy-3,4,6-trimethylbenzene with aromatic aldehydes, in the presence of TDAE and light catalysis, results in the formation of benzyl benzoates (Amiri-Attou et al., 2008).
Synthesis of Soluble Polymers
1,2-Dimethoxybenzene, produced through conventional chloromethylation, has been used to synthesize chloroform-soluble poly(3,4-dimethoxy-o-tolylene). This polymer exhibits significant air-oxidation resistance and potential as a redox polymer precursor (Moulay & M'zyène, 2006).
Catalysis and Reaction Kinetics
In a study on the acetylation of dimethoxybenzenes, including 1,2-, 1,3-, and 1,4-dimethoxybenzenes, researchers discovered that certain zeolites effectively catalyze these reactions, leading to the selective formation of dimethoxyacetophenones. This research contributes to our understanding of reaction mechanisms in the presence of catalysts (Moreau et al., 2000).
Molecular Structure Analysis
The molecular structure and conformational properties of 1,3-dimethoxybenzene have been investigated through gas-phase electron diffraction and quantum chemical calculations. This research provides insights into the geometrical parameters and conformers of dimethoxybenzenes (Dorofeeva et al., 2010).
Reactivity with Free Chlorine Constituents
A study assessing the reactivity of free chlorine constituents (Cl₂, Cl₂O, and HOCl) towards aromatic ethers, including 1,3-dimethoxybenzene, reveals that the reactivity of methoxybenzenes with free available chlorine influences the formation of disinfection byproducts in water treatment processes (Sivey & Roberts, 2012).
Synthesis of Medical Intermediate Molecules
The synthesis of medical intermediate molecules like 2,5-dimethoxy-4-ethylthio-benzeneethanamine, starting from 1,4-dimethoxybenzene, has been reported. These intermediates are crucial in the production of medicines for psychotic and schizophrenic psychosis (Zhimin, 2003).
Safety And Hazards
The safety and hazards of 2-(chloromethyl)-1,3-dimethoxyBenzene are not directly available. However, related compounds such as chloro-2-methylpropane are known to be highly flammable and can cause severe skin burns and eye damage7.
Orientations Futures
The future directions of 2-(chloromethyl)-1,3-dimethoxyBenzene are not directly available. However, related compounds such as quinazolinones and quinazolines are noteworthy in medicinal chemistry, because of wide range of their antibacterial, antifungal, anti-inflammatory, anti-HIV, antiviral, antituberculosis properties and also their inhibitory effects on thymidylate synthase5. These compounds are being researched for their potential in developing new cytotoxic drugs8.
Propriétés
IUPAC Name |
2-(chloromethyl)-1,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORNMIRYYMSPOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507528 | |
| Record name | 2-(Chloromethyl)-1,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-1,3-dimethoxyBenzene | |
CAS RN |
71819-90-4 | |
| Record name | 2-(Chloromethyl)-1,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

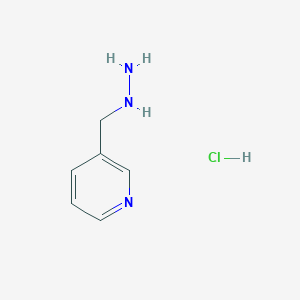
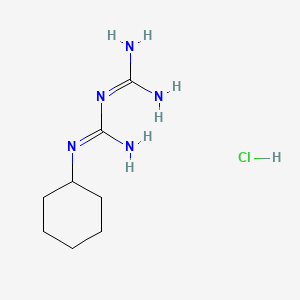
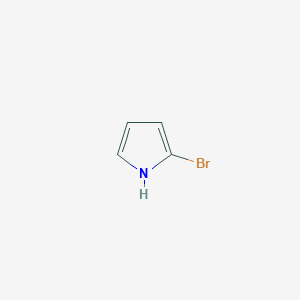
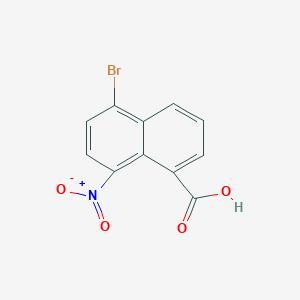
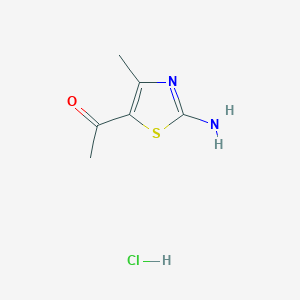
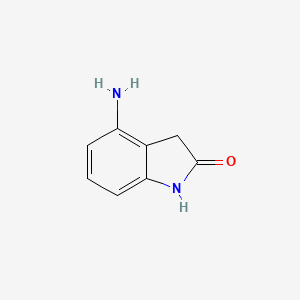
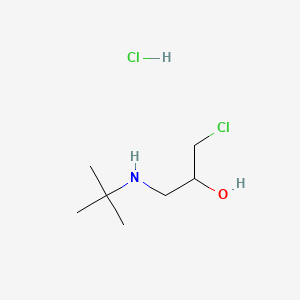
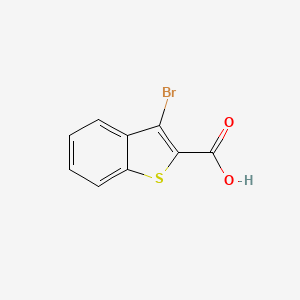

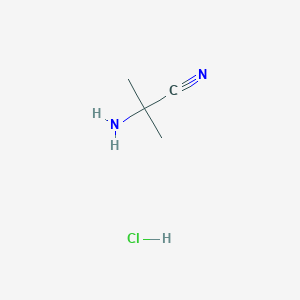
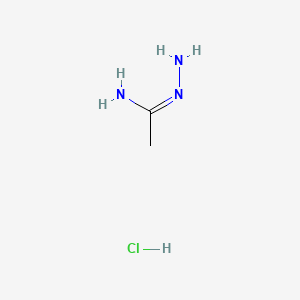
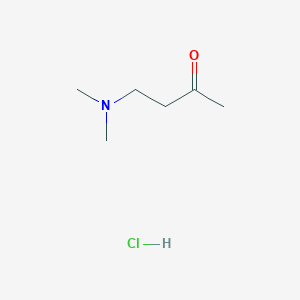
![2-Bromothieno[3,2-b]thiophene](/img/structure/B1281055.png)
